2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one
Description
Properties
Molecular Formula |
C14H10FNO |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10FNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
InChI Key |
GEGZBSFUOBTQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of nickel dichloride with substituted phenyl ligands, followed by characterization using techniques such as elemental analysis, FT-IR, ESI–MS, and X-ray single crystal diffraction .
Chemical Reactions Analysis
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one features a fluorinated phenyl group attached to a dihydro-isoindole core. This structural configuration contributes to its unique reactivity and biological properties.
Antagonism of Metabotropic Glutamate Receptors
Research has indicated that compounds similar to 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can act as antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. For instance, selective antagonists have shown efficacy in reversing social interaction deficits in animal models, suggesting potential therapeutic applications for conditions such as schizophrenia and autism spectrum disorders .
Anti-Angiogenic Properties
A notable application of isoindole derivatives is their role in inhibiting angiogenesis. Studies have demonstrated that certain substituted isoindoles can effectively inhibit the growth of new blood vessels, making them candidates for treating cancer and other angiogenesis-mediated diseases . The specific mechanisms involve the modulation of signaling pathways associated with vascular endothelial growth factor (VEGF).
Neuroprotective Effects
Compounds within this class have been studied for their neuroprotective properties. For example, they may help mitigate neuronal damage in models of neurodegenerative diseases by modulating glutamate signaling pathways . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for central nervous system disorders.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-[2-(4-Fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- Structure : Features a phthalimide (isoindole-1,3-dione) core with a 2-(4-fluorophenyl)-2-oxoethyl substituent.
- Key Differences : The dione moiety increases polarity compared to the lactam in the target compound. The ethyl-ketone linker introduces conformational flexibility.
- Properties: Molecular formula C₁₆H₁₁FNO₃ (MW: 300.27 g/mol).
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
- Structure: Dihydroindole core with a propenone-linked 4-fluorophenyl group.
- Key Differences: The indole core lacks the fused benzene ring of isoindolinone, altering π-π stacking interactions. The α,β-unsaturated ketone may confer electrophilic reactivity.
- Properties: Molecular formula C₁₇H₁₄FNO (MW: 283.30 g/mol). The extended conjugation could enhance UV absorption, useful in analytical detection .
5-Bromo-2,3-dihydro-isoindol-1-one
- Structure: Isoindolinone with a bromine substituent at the 5-position.
- Key Differences : Bromine’s larger atomic radius and polarizability compared to fluorine may enhance hydrophobic interactions in binding pockets.
- Properties: Molecular formula C₈H₆BrNO (MW: 228.05 g/mol).
2-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine
- Structure : Isoindol-imine core with a 4-chlorophenyl substituent.
- Key Differences : The imine group (C=N) replaces the lactam (C=O), reducing hydrogen-bonding capacity but increasing basicity. Chlorine’s electronegativity differs from fluorine.
- Properties : Molecular formula C₁₄H₁₁ClN₂ (MW: 242.71 g/mol). The imine may confer redox activity or susceptibility to hydrolysis .
3-[(4-Fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one
2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-one-based HIV-1 Integrase Inhibitors
- Structure: Isoindolinone with 6,7-dihydroxy substituents.
- Key Differences : Dihydroxy groups enable metal chelation (e.g., Mg²⁺, Mn²⁺), critical for inhibiting HIV integrase. The target compound lacks these groups, suggesting divergent biological targets.
- Research Findings : Exhibits selectivity for HIV integrase strand transfer (IC₅₀ < 1 µM) and antiviral efficacy in cellular models .
Structural and Functional Analysis Table
Key Insights
- Halogen Effects : Fluorine’s electronegativity enhances binding via halogen bonds, while chlorine/bromine increase hydrophobicity.
- Core Modifications: Isoindolinones with lactam moieties favor hydrogen bonding, whereas imines or indole cores alter electronic properties.
- Biological Relevance : Functional groups (e.g., dihydroxy, bromine) dictate target specificity, as seen in HIV integrase inhibition or radiopharmaceutical applications.
Biological Activity
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and applications in various fields, supported by case studies and research findings.
The compound features an isoindolinone core with a fluorinated phenyl group, which contributes to its unique chemical reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile scaffold for drug development.
The biological activity of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one primarily involves its interaction with specific molecular targets within biological systems. The compound has been shown to bind to certain receptors and enzymes, modulating their activity and leading to diverse biological effects.
Target Interactions
- Metabotropic Glutamate Receptors (mGluRs) : Research indicates that compounds structurally related to 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can act as positive allosteric modulators of mGluR5, enhancing glutamate signaling pathways .
- HIV-1 Integrase Inhibition : Modifications of related compounds have demonstrated antiviral activity against HIV-1 by inhibiting integrase enzymes, suggesting that 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one may share similar properties .
Biological Activities
The biological activities of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one include:
Antiviral Activity :
Studies have shown that derivatives of this compound exhibit significant antiviral properties against HIV-1, with some compounds achieving EC50 values below 5 µM and therapeutic indices greater than 100 .
Anti-Cancer Potential :
Research indicates that the compound may inhibit tumor cell attachment and migration. In vitro assays have demonstrated its capacity to suppress cellular motility through modulation of signaling pathways involved in cell adhesion .
Inhibition of Enzymatic Activity :
The compound has been evaluated for its ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. Some derivatives showed IC50 values below 5 µM, highlighting their potential as cancer therapeutics .
Study on HIV Integrase Inhibition
In a study focused on the design of novel compounds for HIV treatment, derivatives resembling 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one were synthesized. These compounds demonstrated potent anti-HIV activity with low cytotoxicity. Notably, two derivatives exhibited EC50 values of less than 5 µM .
Investigation of Cellular Adhesion
Another study explored the effects of related compounds on cellular adhesion and migration. The results indicated that certain derivatives could significantly inhibit cell motility and attachment in vitro, suggesting a mechanism for potential anti-metastatic properties .
Comparative Analysis
To better understand the biological activity of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one relative to similar compounds, a comparison table is provided below:
| Compound Name | Biological Activity | EC50 (µM) | Therapeutic Index |
|---|---|---|---|
| 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one | Anti-HIV | <5 | >100 |
| Compound A (related structure) | Anti-cancer | <10 | - |
| Compound B (related structure) | IDO1 inhibition | <5 | - |
Q & A
Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)-2,3-dihydro-isoindol-1-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization or coupling reactions. For example, the Pfitzinger reaction or formylation of indole derivatives can yield isoindol-1-one scaffolds. demonstrates the use of acrylaldehyde intermediates in synthesizing fluorophenyl-substituted indoles, highlighting that reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect cyclization efficiency. Catalytic bases like K₂CO₃ or NaH are often employed to deprotonate intermediates, with yields ranging from 45% to 78% depending on substituent steric effects .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and isoindol-1-one backbone (δ ~3.5–4.5 ppm for dihydro protons) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as shown in for structurally similar isoindol-1-one derivatives. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal lattices .
- HPLC/LC-MS : Validates purity (>95% by HPLC in ) and molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers address solubility challenges in biological assays?
Solubility in aqueous buffers is often limited due to the compound’s hydrophobicity. Methodological solutions include:
Q. What safety protocols are recommended for handling this compound?
Refer to Safety Data Sheets (SDS) for hazards:
- Skin/eye exposure : Rinse immediately with water for ≥15 minutes ().
- Inhalation : Use fume hoods during synthesis.
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound’s isoindol-1-one scaffold?
The core structure shows affinity for enzymes requiring metal cofactors. identifies isoindol-1-one derivatives as HIV-1 integrase inhibitors , where the dihydroxybenzoyl moiety chelates Mg²⁺/Mn²⁺ in the catalytic site. Selectivity for strand transfer over 3’-processing reactions (IC₅₀ < 1 μM) is achieved via conformational constraints .
Q. How do metal cofactors (Mg²⁺ vs. Mn²⁺) influence enzymatic inhibition efficacy?
In HIV integrase assays ( ), Mn²⁺ enhances inhibitory potency due to its flexible coordination geometry, accommodating bulkier ligands. Mg²⁺, with a smaller ionic radius, requires precise ligand spatial arrangement. Experimental optimization involves:
Q. What in vitro and in vivo models are suitable for evaluating neuroprotective or antipsychotic potential?
suggests isoindol-1-one derivatives act as 5-HT₁A receptor agonists with antipsychotic activity. Models include:
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent position : Fluorine at the 4-phenyl position enhances metabolic stability (vs. 2- or 3-fluoro).
- Rigidification : Replace flexible hydrazides with 2,3-dihydro-isoindol-1-one to improve binding entropy (ΔG ~ –3.2 kcal/mol) .
- Electron-withdrawing groups : Nitro or cyano substituents increase enzyme affinity (Ki < 50 nM).
Q. What crystallographic data reveal about conformational flexibility?
and show that the isoindol-1-one ring adopts a planar conformation in the solid state, stabilized by intramolecular hydrogen bonds. Dihedral angles between the fluorophenyl and isoindol-1-one groups (~15–25°) indicate moderate torsional strain, influencing ligand-receptor docking .
Q. How to resolve contradictions in reported IC₅₀ values across studies?
Discrepancies often arise from assay conditions:
Q. What computational strategies predict binding modes with target enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
